molecular formula C10H17ClN2 B12957063 (2-(tert-Butyl)phenyl)hydrazine hydrochloride

(2-(tert-Butyl)phenyl)hydrazine hydrochloride

Cat. No.: B12957063
M. Wt: 200.71 g/mol
InChI Key: NPKHXZMATMRKFE-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17N2Cl. It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with a tert-butyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride typically involves the reaction of tert-butylhydrazine with a phenyl derivative. One common method involves the reaction of Ph2PCl with tert-butylhydrazine hydrochloride, yielding the desired product in an 83% yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions include azo compounds, amines, and substituted hydrazine derivatives.

Scientific Research Applications

(2-(tert-Butyl)phenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylhydrazine hydrochloride
  • tert-Butylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 2,6-Dichlorophenylhydrazine hydrochloride

Uniqueness

(2-(tert-Butyl)phenyl)hydrazine hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the hydrazine group. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other hydrazine derivatives .

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(2-tert-butylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-6-4-5-7-9(8)12-11;/h4-7,12H,11H2,1-3H3;1H

InChI Key

NPKHXZMATMRKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NN.Cl

Origin of Product

United States

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